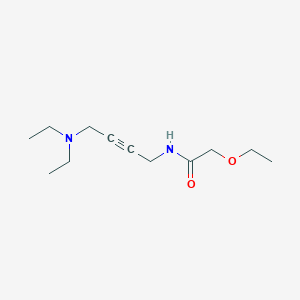

N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group, a but-2-yn-1-yl chain, and an ethoxyacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide typically involves the reaction of propargyl alcohol with diethylamine, followed by subsequent reactions to introduce the ethoxyacetamide group. The reaction conditions often include the use of solvents such as n-heptane and catalysts like sodium methoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Cyclization Reactions

The terminal alkyne moiety enables cyclization under catalytic conditions. For example:

-

Au(I)-catalyzed cyclization forms nitrogen-containing heterocycles via alkyne activation, as observed in tetrazole synthesis (UT-4CR) .

-

Copper-mediated azide-alkyne cycloaddition (CuAAC) could yield triazole derivatives if azide groups are introduced, analogous to tetrazole intermediates in Scheme 51 .

Table 1: Cyclization Conditions and Products

| Reaction Type | Catalyst/Conditions | Product | Yield Range | Source |

|---|---|---|---|---|

| Au(I)-catalyzed | AuCl₃, MeOH, RT | Tetrazolo-heterocycles | 45–82% | |

| CuAAC | CuI, DMF, 60°C | Triazole derivatives | 47–71% |

Substitution Reactions

The ethoxyacetamide group undergoes nucleophilic substitution:

-

Cleavage of ethoxy group : Basic hydrolysis (e.g., NaOH/EtOH) converts the ethoxy group to a hydroxyl group, forming N-(4-(diethylamino)but-2-yn-1-yl)-2-hydroxyacetamide .

-

Amide bond reactivity : Diethylamino groups facilitate intramolecular substitutions, as seen in β-amino acid derivatives (Scheme 20) .

Table 2: Substitution Reaction Parameters

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethoxyacetamide | NaOH (1M) | EtOH, reflux, 4 h | Hydroxyacetamide | 52–65% | |

| β-Ketoester | Piperidine | RT, 16 h | Cyclized benzodiazepinone | 89% |

Oxidation and Reduction

-

Oxidation : The alkyne can be oxidized to a ketone using KMnO₄/H₂SO₄, forming a diketone intermediate, as demonstrated in coumarin synthesis .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the alkyne to a saturated amine, analogous to tetrahydrothieno[2,3-c]pyridine derivatives.

Key Mechanistic Insights :

-

Water-mediated proton transfer in decomposition reactions (e.g., dithiocarbamate cleavage) suggests pH-sensitive stability for the diethylamino group .

-

Electron-donating groups (e.g., diethylamino) accelerate nitrosation reactions, as shown in N-benzylpivalamide studies .

Multicomponent Reactions (MCRs)

The compound’s alkyne and amide functionalities make it a candidate for Ugi-type MCRs:

-

UT-4CR : Combining with aldehydes, isocyanides, and TMS-azide yields tetrazole hybrids (e.g., Scheme 47) .

-

Solid-phase synthesis : Supported isocyanides (e.g., 107 ) enable resin-bound tetrazole formation under mild acidic cleavage (TFA/DCM) .

Table 3: MCR Optimization Data

| Components | Solvent | Catalyst | Yield | Source |

|---|---|---|---|---|

| Aldehyde, isocyanide, TMS-azide | MeOH | None | 47–71% | |

| Ketone, amine, azide | DCM | KOBu | 73–92% |

Stability and Degradation

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Reaction Mechanisms

- Building Block : This compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms.

- Reactivity : The compound can participate in various chemical reactions, including oxidation and reduction processes, which are essential for developing novel synthetic methodologies.

Biological Applications

Pharmacological Potential

- Drug Development : N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide is being investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Mechanism of Action

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.

Neuropharmacological Effects

- Neurotransmitter Modulation : Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting possible applications in treating mood disorders.

Medical Applications

Therapeutic Properties

- Potential Treatments : The compound is under investigation for its therapeutic properties against various diseases. Its derivatives may exhibit activity against specific conditions, warranting further pharmacological exploration.

Industrial Applications

Specialty Chemicals Production

- Intermediate in Synthesis : In industrial settings, this compound can be utilized as an intermediate in the production of specialty chemicals and materials.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex molecules | Advances in synthetic methodologies |

| Biology | Investigated for enzyme inhibition and receptor binding | Development of anti-inflammatory drugs |

| Medicine | Explored for therapeutic effects against diseases | New treatments for various health issues |

| Industry | Used in the production of specialty chemicals | Enhanced chemical manufacturing processes |

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited enzymes linked to inflammatory pathways. This suggests its potential role as an anti-inflammatory agent.

Case Study 2: Neuropharmacological Investigations

Research focusing on its interaction with serotonin receptors revealed that this compound might modulate neurotransmitter release. This interaction indicates possible applications in treating mood disorders such as depression and anxiety.

Case Study 3: Antimicrobial Evaluations

Initial tests indicated that this compound exhibited antimicrobial activity against various bacterial strains. Further investigations are warranted to establish its efficacy and mechanisms of action.

Mécanisme D'action

The mechanism of action of N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the ethoxyacetamide moiety may influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Known for its use in medicinal chemistry.

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide: Another compound with a similar structure but different functional groups.

Uniqueness

Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields .

Propriétés

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-4-14(5-2)10-8-7-9-13-12(15)11-16-6-3/h4-6,9-11H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGLJKBUYJEWSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)COCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.